Cas no 374-40-3 (3,3,4,4,4-Pentafluorobutan-2-ol)
374-40-3 structure
Product Name:3,3,4,4,4-Pentafluorobutan-2-ol
CAS No:374-40-3
MF:C4H5F5O
MW:164.073919057846
MDL:MFCD00042432
CID:313340
PubChem ID:78991
Update Time:2025-09-27
3,3,4,4,4-Pentafluorobutan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanol,3,3,4,4,4-pentafluoro-
- 3,3,4,4,4-pentafluorobutan-2-ol
- 3,3,4,4,4-PENTAFLUOROBUTANOL-2
- 1,1,1,2,2-pentafluorobutan-3-ol
- 1-methyl-2,2,3,3,3-pentafluoropropanol
- 2-pentafluorobutanol
- 3,3,4,4,4-Pentafluor-butan-2-ol
- 3,3,4,4,4-pentafluoro-2-butanol
- 3,3,4,4,4-pentafluoro-butan-2-ol
- pentafluorobutanol
- PENTAFLUOROETHYLMETHYLCARBINOL
- DTXSID70880134
- 3-Bromo-4-piperazinobenzoicAcid
- SCHEMBL507370
- 3,3,4,4,4-pentafluorobutanol-2, AldrichCPR
- FT-0613983
- (+/-)-3,3,4,4,4-pentafluoro-2-butanol
- Pentafluorobutanol-2
- MFCD00042432
- EN300-369157
- 1-Pentafluoroethylethanol
- AKOS006230579
- racemic 3,3,4,4,4-pentafluoro-2-butanol
- NS00019009
- EINECS 206-776-9
- 374-40-3
- 3,3,4,4,4-Pentafluorobutan-2-ol
-
- MDL: MFCD00042432
- Inchi: 1S/C4H5F5O/c1-2(10)3(5,6)4(7,8)9/h2,10H,1H3
- InChI Key: BUGIAHXXBFVPGW-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(C(C)O)F
Computed Properties
- Exact Mass: 164.02600
- Monoisotopic Mass: 164.026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 117
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.8
Experimental Properties
- Color/Form: Not available
- Density: 1.369
- Boiling Point: 113 ºC
- Flash Point: 22 ºC
- Refractive Index: 1.315
- PSA: 20.23000
- LogP: 1.56480
- Solubility: Not available
3,3,4,4,4-Pentafluorobutan-2-ol Security Information
- Hazard Statement: Flammable
- Hazardous Material transportation number:1993
- Hazard Category Code: 11-38
- Safety Instruction: S9-S16-S29-S33
-
Hazardous Material Identification:
- Safety Term:S16;S23;S26;S36
- HazardClass:FLAMMABLE
- Risk Phrases:R10; R36/37/38
3,3,4,4,4-Pentafluorobutan-2-ol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3,3,4,4,4-Pentafluorobutan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-1g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 1g |
552CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-5g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 5g |
1851CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P300187-1g |
3,3,4,4,4-Pentafluorobutan-2-ol |
374-40-3 | 95% | 1g |
¥237.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P300187-5g |
3,3,4,4,4-Pentafluorobutan-2-ol |
374-40-3 | 95% | 5g |
¥752.90 | 2023-09-01 | |
| Apollo Scientific | PC5562-1g |
1,1,1,2,2-Pentafluorobutan-3-ol |
374-40-3 | 97% | 1g |
£73.00 | 2025-02-21 | |
| Fluorochem | 006957-1g |
3,3,3,4,4-Pentafluorobutan-2-ol |
374-40-3 | 95% | 1g |
£23.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-1g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 1g |
552.0CNY | 2021-07-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005967-5g |
3,3,4,4,4-Pentafluorobutanol-2 |
374-40-3 | 95% | 5g |
1851.0CNY | 2021-07-05 | |
| TRC | P273443-10mg |
3,3,4,4,4-Pentafluorobutan-2-ol |
374-40-3 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P273443-50mg |
3,3,4,4,4-Pentafluorobutan-2-ol |
374-40-3 | 50mg |
$ 65.00 | 2022-06-03 |
3,3,4,4,4-Pentafluorobutan-2-ol Related Literature
-
1. Transition-state structure in thermal β-cis-elimination of estersHarold Kwart,Joel Slutsky J. Chem. Soc. Chem. Commun. 1972 1182
-
2. Transition-state structure in thermal β-cis-elimination of estersHarold Kwart,Joel Slutsky J. Chem. Soc. Chem. Commun. 1972 1182
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